molecular formula C14H25NO4 B1316106 Ethyl N-Boc-4-methylpiperidine-4-carboxylate CAS No. 189442-87-3

Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Cat. No. B1316106
Key on ui cas rn: 189442-87-3
M. Wt: 271.35 g/mol
InChI Key: ZQZVWDXMUCTNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504512B2

Procedure details

A solution of Example 532A (2.1 g, 8.1 mmol) in THF (81 mL) at −78° C. was treated dropwise with 1.5M LDA in cyclohexane (6.0 mL, 8.9 mmol), stirred for 30 minutes, treated dropwise with methyl iodide (0.76 mL, 12.1 mmol), stirred for 2.5 hours, quenched with saturated NH4Cl, and extracted with diethyl ether. The combined extracts were washed with brine, dried (MgSO4), filtered and concentrated to provide the desired product. MS (DCI) m/e 272 (M+H)+.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.[Li+].[CH3:20]C([N-]C(C)C)C.C1CCCCC1.CI>C1COCC1>[CH3:20][C:4]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2][N:1]([C:12]([O:14][C:15]([CH3:17])([CH3:16])[CH3:18])=[O:13])[CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
81 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.76 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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